molecular formula C11H14N2 B3050901 3-Ethyl-2-methyl-1h-indol-5-amine CAS No. 2964-26-3

3-Ethyl-2-methyl-1h-indol-5-amine

Cat. No.: B3050901
CAS No.: 2964-26-3
M. Wt: 174.24 g/mol
InChI Key: PONABSJHNUEDMZ-UHFFFAOYSA-N
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Description

3-Ethyl-2-methyl-1h-indol-5-amine is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The compound’s structure consists of an indole core with ethyl and methyl substituents at the 3 and 2 positions, respectively, and an amine group at the 5 position.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Subsequent alkylation and amination steps introduce the ethyl, methyl, and amine groups.

Industrial Production Methods: Industrial production of indole derivatives often employs catalytic processes to improve yield and selectivity. For example, palladium-catalyzed cross-coupling reactions can be used to introduce the ethyl and methyl groups, while amination can be achieved using ammonia or amines under high-pressure conditions .

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-2-methyl-1h-indol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution can introduce halogens or sulfonyl groups .

Scientific Research Applications

3-Ethyl-2-methyl-1h-indol-5-amine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethyl-2-methyl-1h-indol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The indole core can mimic natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. Additionally, the amine group can form hydrogen bonds with target proteins, enhancing binding affinity .

Comparison with Similar Compounds

    3-Ethyl-2-methyl-1h-indole: Lacks the amine group at the 5 position.

    2-Methyl-1h-indol-5-amine: Lacks the ethyl group at the 3 position.

    3-Ethyl-1h-indol-5-amine: Lacks the methyl group at the 2 position.

Uniqueness: 3-Ethyl-2-methyl-1h-indol-5-amine is unique due to the presence of both ethyl and methyl groups along with an amine group on the indole core. This combination of substituents enhances its biological activity and makes it a valuable compound for various applications .

Properties

IUPAC Name

3-ethyl-2-methyl-1H-indol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-3-9-7(2)13-11-5-4-8(12)6-10(9)11/h4-6,13H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PONABSJHNUEDMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC2=C1C=C(C=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90288214
Record name 3-ethyl-2-methyl-1h-indol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90288214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2964-26-3
Record name NSC54761
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54761
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-ethyl-2-methyl-1h-indol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90288214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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